Cas no 81990-64-9 ((S)-6-Aminonicotine Hydrochloride)

(S)-6-Aminonicotine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | A618175-5mg |
(S)-6-Aminonicotine Hydrochloride |
81990-64-9 | 5mg |
¥3120.00 | 2023-09-15 | ||
TRC | A618175-10mg |
(S)-6-Aminonicotine Hydrochloride |
81990-64-9 | 10mg |
$ 661.00 | 2023-04-19 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A618175-25mg |
(S)-6-Aminonicotine Hydrochloride |
81990-64-9 | 25mg |
¥13440.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A618175-2.5mg |
(S)-6-Aminonicotine Hydrochloride |
81990-64-9 | 2.5mg |
¥1680.00 | 2023-09-15 | ||
TRC | A618175-25mg |
(S)-6-Aminonicotine Hydrochloride |
81990-64-9 | 25mg |
$ 1470.00 | 2023-04-19 | ||
AN HUI ZE SHENG Technology Co., Ltd. | A618175-10mg |
(S)-6-Aminonicotine Hydrochloride |
81990-64-9 | 10mg |
¥6000.00 | 2023-09-15 | ||
TRC | A618175-2.5mg |
(S)-6-Aminonicotine Hydrochloride |
81990-64-9 | 2.5mg |
$ 184.00 | 2023-04-19 | ||
TRC | A618175-5mg |
(S)-6-Aminonicotine Hydrochloride |
81990-64-9 | 5mg |
$ 345.00 | 2023-04-19 |
(S)-6-Aminonicotine Hydrochloride 関連文献
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
(S)-6-Aminonicotine Hydrochlorideに関する追加情報
Introduction to (S)-6-Aminonicotine Hydrochloride (CAS No. 81990-64-9)
(S)-6-Aminonicotine Hydrochloride, identified by its Chemical Abstracts Service (CAS) number 81990-64-9, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the nicotinamide family, which is well-known for its biological activities and therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The stereochemistry of (S)-6-Aminonicotine Hydrochloride plays a crucial role in determining its biological efficacy. The (S)-configuration indicates a specific spatial arrangement of atoms, which can significantly influence the compound's interactions with biological targets. This stereochemical specificity is a critical consideration in drug design and development, as it can affect the compound's potency, selectivity, and pharmacokinetic properties.
In recent years, there has been growing interest in the development of novel nicotinamide derivatives for their potential therapeutic applications. Research has demonstrated that modifications in the structure of nicotinamide derivatives can lead to compounds with enhanced biological activity. For instance, studies have shown that substituents at the 6-position of nicotinamide can modulate its interaction with enzymes and receptors, leading to improved pharmacological effects.
One of the most promising areas of research involving (S)-6-Aminonicotine Hydrochloride is its application in neurodegenerative diseases. Nicotinamide derivatives have shown potential in protecting neurons and mitigating neuroinflammation. The (S)-configuration of this compound appears to enhance its ability to cross the blood-brain barrier, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Recent preclinical studies have indicated that (S)-6-Aminonicotine Hydrochloride can reduce oxidative stress and inflammation in neural cells, thereby slowing down disease progression.
Another significant area of research is the use of (S)-6-Aminonicotine Hydrochloride in cancer therapy. Nicotinamide derivatives have been found to exhibit anti-cancer properties by inhibiting key enzymes involved in tumor growth and survival. The hydrochloride salt form enhances the bioavailability of these derivatives, allowing for more effective delivery to cancer cells. Studies have shown that (S)-6-Aminonicotine Hydrochloride can induce apoptosis in cancer cells while sparing healthy cells, making it a promising candidate for developing targeted cancer therapies.
The synthesis of (S)-6-Aminonicotine Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, such as asymmetric catalysis and chiral resolution techniques, are employed to ensure high enantiomeric purity. These synthetic approaches not only improve the yield and efficiency of production but also enhance the overall quality of the final product.
The pharmacokinetic profile of (S)-6-Aminonicotine Hydrochloride is another critical aspect that has been extensively studied. Understanding how the body absorbs, distributes, metabolizes, and excretes this compound is essential for optimizing its therapeutic use. Pharmacokinetic studies have revealed that (S)-6-Aminonicotine Hydrochloride has a moderate half-life, allowing for once or twice daily dosing regimens. Additionally, its good solubility profile facilitates easy formulation into various dosage forms, including tablets and injectables.
In conclusion, (S)-6-Aminonicotine Hydrochloride (CAS No. 81990-64-9) is a versatile compound with significant potential in pharmaceutical applications. Its unique stereochemistry and biological activity make it a valuable intermediate in drug development. Ongoing research continues to uncover new therapeutic applications for this compound, particularly in neurodegenerative diseases and cancer therapy. With further advancements in synthetic methodologies and pharmacokinetic studies, (S)-6-Aminonicotine Hydrochloride is poised to play a crucial role in future medical treatments.
81990-64-9 ((S)-6-Aminonicotine Hydrochloride) 関連製品
- 2138203-64-0(7-methyl-7-(oxolan-3-yl)-4H,5H,6H,7H-furo2,3-cpyridine)
- 2694724-82-6({4-(methanesulfinylmethyl)phenylmethyl}(methyl)amine)
- 2680599-44-2(2-(4-chloro-3-methylphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid)
- 1214375-61-7(2-(5-Fluoro-2-(pyridin-3-yl)phenyl)acetonitrile)
- 137855-78-8((2S)-2-amino-3-(4-quinolyl)propanoic acid)
- 1563969-96-9(3-(cyclopropylmethylidene)pyrrolidine)
- 2171611-73-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid)
- 2172528-39-9(3-5-(aminomethyl)piperidin-3-ylbenzoic acid)
- 941877-60-7(N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)
- 667868-66-8(N-(furan-2-yl)methyl-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)




